Trifluoromethanol

Overview

Description

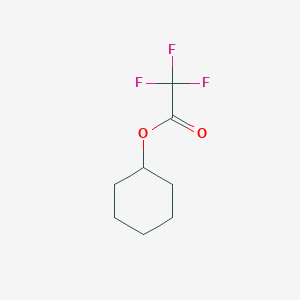

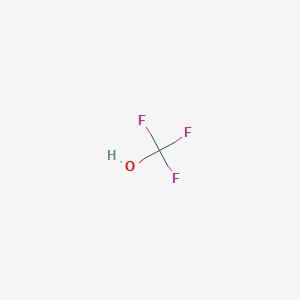

Trifluoromethanol is an organic compound with the formula CHF3O . It is also referred to as perfluoromethanol or trifluoromethyl alcohol . The compound is the simplest perfluoroalcohol . The substance is a colorless gas, which is unstable at room temperature .

Synthesis Analysis

Like all primary and secondary perfluoroalcohols, trifluoromethanol eliminates hydrogen fluoride in an endothermic reaction . It forms carbonyl fluoride . At temperatures in the range of -120 °C, trifluoromethanol can be prepared from trifluoromethyl hypochlorite and hydrogen chloride .

Molecular Structure Analysis

The molecular formula of Trifluoromethanol is CHF3O . Its average mass is 86.013 Da and its monoisotopic mass is 85.997948 Da .

Chemical Reactions Analysis

Trifluoromethanol eliminates hydrogen fluoride in an endothermic reaction and forms carbonyl fluoride . At temperatures in the range of -120 °C, trifluoromethanol can be prepared from trifluoromethyl hypochlorite and hydrogen chloride .

Physical And Chemical Properties Analysis

Trifluoromethanol has a density of 1.5±0.1 g/cm3 . Its boiling point is 22.4±30.0 °C at 760 mmHg . The vapour pressure is 852.5±0.0 mmHg at 25°C . The enthalpy of vaporization is 31.3±6.0 kJ/mol . The flash point is 18.9±15.6 °C .

Scientific Research Applications

Catalytic Applications : Scandium trifluoromethanesulfonate is used as a Lewis acid catalyst for acylation of alcohols and esterification of alcohols by carboxylic acids. It shows high catalytic activity, even with sterically-hindered secondary or tertiary alcohols, and is effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Environmental and Sustainability Applications : Trifluoromethane, a byproduct of polytetrafluoroethylene manufacture, can be converted into valuable fluorinated compounds. A fully contained flow reactor setup allows for the generation of the trifluoromethyl carbanion and its direct consumption, offering benefits in terms of environmental impact control (Musio, Gala, & Ley, 2018).

Chemical Synthesis : Trifluoroethanol is a metal-free, recyclable medium for one-pot synthesis of α-amino nitriles and α-amino phosphonates, facilitating efficient reactions without the need for an acid or base catalyst (Heydari, Khaksar, & Tajbakhsh, 2009).

Pharmaceutical and Pesticide Applications : Trifluoroethanol is an important intermediate in organic synthesis, with applications in medicine, pesticides, dyestuffs, and energy (Hui, 2007).

Protein Studies : Trifluoroethanol induces protein secondary structure, especially α-helix formation, and can act as a nanocrowder to influence protein folding rates (Culik, Abaskharon, Pazos, & Gai, 2014).

Mechanism of Action

While trifluoromethanol is unstable under normal conditions, it is generated in the stratosphere from CF−3 and CF3O− radicals by reaction with OF+ and F− radicals . In this case, decomposition of trifluoromethanol is negligible under the conditions prevailing in the atmosphere due to the high activation energy of the reaction .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

trifluoromethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O/c2-1(3,4)5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZNEGTXVXAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164217 | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1493-11-4 | |

| Record name | Trifluoromethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)